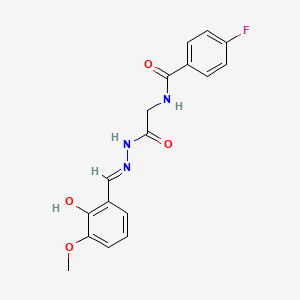
4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a hydrazone compound that has garnered interest due to its potential biological activities. This compound is particularly noted for its insulin-enhancing activity, making it a subject of research in the field of medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the reaction of 4-fluorobenzohydrazide with 2-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out in a solvent like absolute ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
科学研究应用
4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential in biological assays, particularly in enhancing insulin activity.
Medicine: Its insulin-enhancing properties make it a candidate for research in diabetes treatment.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism by which 4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide exerts its effects involves its interaction with specific molecular targets. In the case of its insulin-enhancing activity, the compound likely interacts with insulin receptors or related pathways, thereby enhancing glucose uptake in cells .
相似化合物的比较
Similar Compounds
4-Fluoro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide: This compound is structurally similar and also exhibits biological activity.
Oxidovanadium(V) Complexes: These complexes, derived from similar hydrazone compounds, have shown insulin-mimetic activity.
Uniqueness
4-Fluoro-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific structure, which allows it to form stable complexes with metals like vanadium. This structural uniqueness contributes to its distinct biological activities, particularly its insulin-enhancing properties .
属性
CAS 编号 |
372507-01-2 |
|---|---|
分子式 |
C17H16FN3O4 |
分子量 |
345.32 g/mol |
IUPAC 名称 |
4-fluoro-N-[2-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H16FN3O4/c1-25-14-4-2-3-12(16(14)23)9-20-21-15(22)10-19-17(24)11-5-7-13(18)8-6-11/h2-9,23H,10H2,1H3,(H,19,24)(H,21,22)/b20-9+ |
InChI 键 |
ZBLZEVQPDZRXNP-AWQFTUOYSA-N |
手性 SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F |
规范 SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


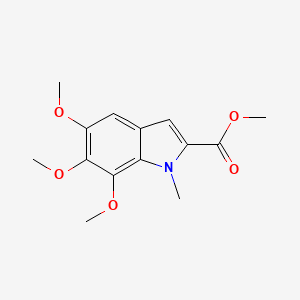

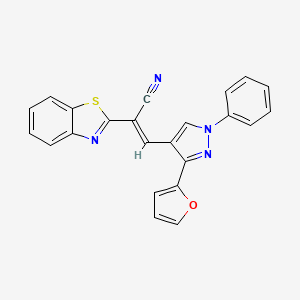
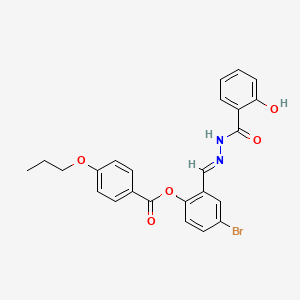
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017887.png)
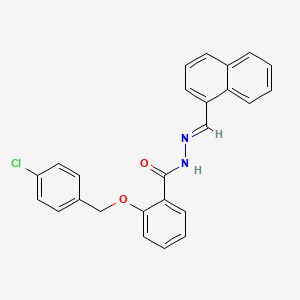
![2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12017902.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017904.png)
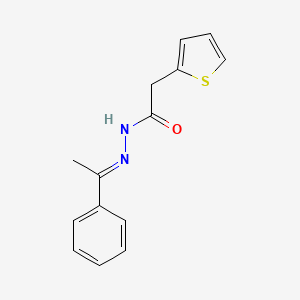
![N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017911.png)
![6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B12017918.png)
![3-((5E)-5-{4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12017921.png)
![2-[(E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B12017933.png)
![N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12017949.png)
